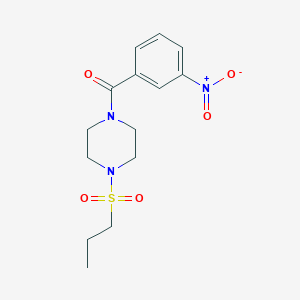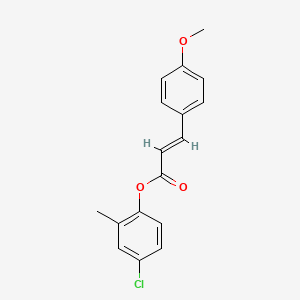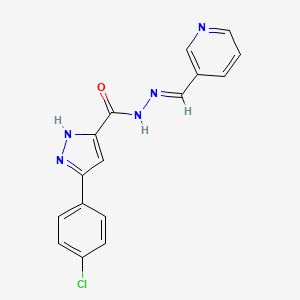
N-(4-methoxyphenyl)-6-methyl-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives, such as N-(4-methoxyphenyl)-6-methyl-4-quinazolinamine, involves multi-step chemical reactions starting from basic precursors. The synthesis process typically includes cyclization reactions, substitutions, and the introduction of specific functional groups to achieve the desired quinazoline scaffold. The structural confirmation of these compounds is often achieved through spectral characterization techniques like FTIR, NMR, and UV spectroscopy (Sarkar et al., 2021).
Molecular Structure Analysis
The molecular structure of N-(4-methoxyphenyl)-6-methyl-4-quinazolinamine and its derivatives is characterized using various spectroscopic methods and computational techniques. Density Functional Theory (DFT) calculations, for instance, are used to explore the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), vibrational properties, and charge distribution potentials of these compounds (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, reductions, and cyclization reactions, to introduce different functional groups or modify the quinazoline ring. These reactions significantly influence the biological activity and chemical properties of the compounds. The antimicrobial activity of quinazoline derivatives, for instance, can be evaluated through molecular docking studies against various pathogens (Sarkar et al., 2021).
Applications De Recherche Scientifique
Optoelectronic Materials
Quinazolines, including N-(4-methoxyphenyl)-6-methyl-4-quinazolinamine, have found extensive applications in the field of optoelectronics. They are integral in the synthesis and application of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Their incorporation into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Quinazolines have been used to fabricate materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors. Iridium complexes based on quinazoline derivatives have been highlighted as high-efficiency phosphorescent materials for OLEDs. Additionally, pyrimidine derivatives, closely related to quinazolines, are significant as potential photosensitizers for dye-sensitized solar cells and as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Anticancer Applications
Quinazoline derivatives are widely recognized for their anticancer properties. These compounds have been the subject of numerous patents and articles, aiming at the discovery and development of novel quinazoline derivatives for cancer treatment. They are known to inhibit a broad spectrum of therapeutic protein targets, including but not limited to EGFR. Recent patents have approved quinazoline compounds as inhibitors of various kinases, histone deacetylase, Nox, and some metabolic pathways. The structural diversity observed in patented quinazoline compounds due to the large number of proteins targeted by these compounds underlines the promising field of quinazoline derivatives as anticancer drugs (Ravez et al., 2015).
Synthetic Chemistry Advances
The significance of quinazolines in medicinal chemistry is underscored by their wide range of biological properties, including antibacterial, antifungal, anti-HIV, and anti-cancer activities. Recent advances in synthetic chemistry have emphasized the importance of designing novel quinazolines and exploring eco-friendly and efficient methods for their synthesis. These efforts aim to expand the potential applications of quinazolines and develop more promising synthetic approaches for their production (Faisal & Saeed, 2021).
Hybrid Compounds for Enhanced Biological Activity
The combination of quinazoline with chalcone in hybrid compounds has showcased the importance of molecular hybridization in the field of drug discovery. These hybrids exhibit a range of biological activities, potentially offering synergistic or novel effects compared to individual pharmacophores. The activities span anticancer, anti-Alzheimer, antiviral, and antimicrobial effects. Such findings support the strategy of combining quinazoline structures with other pharmacophores to create compounds with enhanced biological activity and potential therapeutic applications (Mass et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-6-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-3-8-15-14(9-11)16(18-10-17-15)19-12-4-6-13(20-2)7-5-12/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKCFCAEKHZWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5519425.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)
![5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)

![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)
![2-(3-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5519489.png)
![2-chloro-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5519500.png)

![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5519513.png)
![7-{[(2-phenylethyl)amino]carbonyl}tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B5519523.png)